molecular formula C24H20ClNO B11813275 1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one

1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one

Cat. No.: B11813275
M. Wt: 373.9 g/mol
InChI Key: WIYZMTOPAXVJRW-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one is a compound that belongs to the class of dihydropyridinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzyl group, a chlorophenyl group, and a phenyl group attached to a dihydropyridinone core.

Preparation Methods

The synthesis of 1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate benzyl, chlorophenyl, and phenyl derivatives with a dihydropyridinone precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the condensation process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzyl, chlorophenyl, or phenyl rings are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms .

Comparison with Similar Compounds

1-Benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one can be compared with other similar compounds, such as:

    1-Benzyl-5-(4-methylphenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one: This compound has a methyl group instead of a chlorine atom on the phenyl ring, which may result in different biological activities and properties.

    1-Benzyl-5-(4-fluorophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one: The presence of a fluorine atom can influence the compound’s reactivity and interactions with biological targets.

    1-Benzyl-5-(4-nitrophenyl)-2-phenyl-2,3-dihydropyridin-4(1H)-one:

These comparisons highlight the uniqueness of this compound and its potential advantages over other similar compounds.

Properties

Molecular Formula

C24H20ClNO

Molecular Weight

373.9 g/mol

IUPAC Name

1-benzyl-5-(4-chlorophenyl)-2-phenyl-2,3-dihydropyridin-4-one

InChI

InChI=1S/C24H20ClNO/c25-21-13-11-19(12-14-21)22-17-26(16-18-7-3-1-4-8-18)23(15-24(22)27)20-9-5-2-6-10-20/h1-14,17,23H,15-16H2

InChI Key

WIYZMTOPAXVJRW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C=C(C1=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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